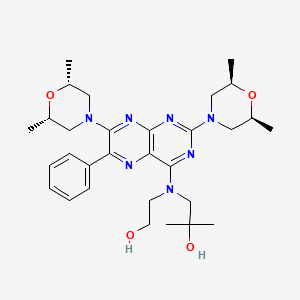

Bibw 22

Description

Structure

3D Structure

Properties

CAS No. |

137694-16-7 |

|---|---|

Molecular Formula |

C30H43N7O4 |

Molecular Weight |

565.7 g/mol |

IUPAC Name |

1-[[2,7-bis[(2R,6S)-2,6-dimethylmorpholin-4-yl]-6-phenylpteridin-4-yl]-(2-hydroxyethyl)amino]-2-methylpropan-2-ol |

InChI |

InChI=1S/C30H43N7O4/c1-19-14-36(15-20(2)40-19)27-24(23-10-8-7-9-11-23)31-25-26(32-27)33-29(37-16-21(3)41-22(4)17-37)34-28(25)35(12-13-38)18-30(5,6)39/h7-11,19-22,38-39H,12-18H2,1-6H3/t19-,20+,21-,22+ |

InChI Key |

JNHIGDFEPXMPAO-COPRSSIGSA-N |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](O1)C)C2=NC3=C(C(=NC(=N3)N4C[C@H](O[C@H](C4)C)C)N(CCO)CC(C)(C)O)N=C2C5=CC=CC=C5 |

Canonical SMILES |

CC1CN(CC(O1)C)C2=NC3=C(C(=NC(=N3)N4CC(OC(C4)C)C)N(CCO)CC(C)(C)O)N=C2C5=CC=CC=C5 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

4-(N-(2-hydroxy-2-methylpropyl)ethanolamino)-2,7-bis(cis-2,6-dimethylmorpholino)-6-phenylpteridine BIBW 22 BIBW-22 BIBW22 BS |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BIBW 2992 (Afatinib)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of BIBW 2992, an irreversible ErbB family blocker, widely known as Afatinib.

Introduction

Afatinib (BIBW 2992) is a potent, orally bioavailable, and irreversible second-generation tyrosine kinase inhibitor (TKI).[1][2] It is designed to covalently bind to and block signaling from multiple members of the ErbB family of receptor tyrosine kinases, which play a crucial role in the pathogenesis of various solid tumors.[3] Unlike first-generation TKIs such as gefitinib and erlotinib, which are reversible inhibitors, afatinib's irreversible binding provides a more sustained and comprehensive blockade of ErbB family signaling.[2][4] This attribute makes it effective against tumors harboring specific mutations that confer resistance to earlier-generation TKIs.

Molecular Target and Binding

The primary molecular targets of afatinib are the members of the ErbB family of receptors, which include:

-

EGFR (ErbB1/HER1)

-

HER2 (ErbB2)

-

HER4 (ErbB4)

Afatinib acts as an irreversible inhibitor by forming a covalent bond with specific cysteine residues within the ATP-binding pocket of the kinase domain of these receptors. Specifically, it targets:

-

Cys797 in EGFR

-

Cys805 in HER2

-

Cys803 in ErbB4

This covalent interaction is a key feature of afatinib's mechanism, leading to a durable and potent inhibition of kinase activity.

Signaling Pathway Inhibition

The ErbB family of receptors, upon activation by ligand binding, form homodimers or heterodimers, leading to autophosphorylation of their intracellular tyrosine kinase domains. This phosphorylation event initiates a cascade of downstream signaling pathways that regulate critical cellular processes such as proliferation, survival, and differentiation.

By irreversibly binding to the kinase domain, afatinib effectively blocks this autophosphorylation and subsequent downstream signaling. The key pathways inhibited by afatinib include:

-

RAS/RAF/MEK/ERK Pathway: This pathway is a central regulator of cell proliferation.

-

PI3K/AKT/mTOR Pathway: This pathway is critical for cell survival, growth, and proliferation.

The comprehensive blockade of these pathways by afatinib leads to the inhibition of tumor growth and induction of apoptosis in cancer cells that are dependent on ErbB signaling.

Quantitative Pharmacological Data

The potency of Afatinib has been characterized by various in vitro studies. The following table summarizes key quantitative data.

| Parameter | Target | Value | Cell Line/System |

| IC₅₀ | EGFR | 0.5 nM | In vitro kinase assay |

| IC₅₀ | HER2 | 14 nM | In vitro kinase assay |

| IC₅₀ | EGFR L858R | 0.4 nM | In vitro kinase assay |

| IC₅₀ | EGFR L858R/T790M | 10 nM | In vitro kinase assay |

| IC₅₀ | EGFR Del19 | 0.5 nM | In vitro kinase assay |

Data compiled from various preclinical studies.

Experimental Protocols

The characterization of afatinib's mechanism of action involves several key experimental methodologies.

5.1. In Vitro Kinase Assays

-

Objective: To determine the inhibitory concentration (IC50) of afatinib against specific ErbB family kinases.

-

Methodology:

-

Recombinant human EGFR, HER2, and mutant EGFR kinases are incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a reaction buffer.

-

Afatinib, at varying concentrations, is added to the reaction mixture.

-

The kinase reaction is allowed to proceed for a defined period.

-

The extent of substrate phosphorylation is measured, typically using methods like ELISA, fluorescence polarization, or radiometric assays.

-

IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of afatinib concentration.

-

5.2. Western Blotting

-

Objective: To assess the effect of afatinib on the phosphorylation status of ErbB receptors and downstream signaling proteins in cancer cell lines.

-

Methodology:

-

Cancer cell lines with known EGFR mutation status (e.g., NCI-H1975 for L858R/T790M) are treated with various concentrations of afatinib for a specified duration.

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

The membrane is probed with primary antibodies specific for phosphorylated and total forms of EGFR, HER2, AKT, and ERK.

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection via chemiluminescence.

-

5.3. Cell Viability Assays

-

Objective: To evaluate the anti-proliferative effect of afatinib on cancer cell lines.

-

Methodology:

-

Cancer cells are seeded in 96-well plates and allowed to adhere.

-

Cells are treated with a range of afatinib concentrations.

-

After a defined incubation period (e.g., 72 hours), cell viability is assessed using assays such as MTT, MTS, or CellTiter-Glo.

-

The absorbance or luminescence is measured, and the percentage of cell viability is calculated relative to untreated control cells.

-

GI50 (concentration for 50% growth inhibition) values are determined.

-

Visualizations

Diagram 1: Afatinib's Mechanism of Action on the ErbB Signaling Pathway

References

An In-depth Technical Guide to the Core Structure and Chemical Properties of BIBW 2992 (Afatinib)

For Researchers, Scientists, and Drug Development Professionals

Abstract

BIBW 2992, more commonly known as Afatinib, is a potent, second-generation, irreversible dual inhibitor of the ErbB family of receptor tyrosine kinases. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of Afatinib. It details its mechanism of action, the signaling pathways it modulates, and the experimental protocols used to characterize its activity. Quantitative data are presented in structured tables for clarity, and key biological pathways and experimental workflows are visualized using Graphviz diagrams. This document is intended to serve as a detailed resource for researchers and professionals involved in oncology drug discovery and development.

Chemical Structure and Identification

Afatinib is a 4-anilinoquinazoline derivative. Its chemical structure is characterized by a quinazoline core, substituted with a 3-chloro-4-fluoroanilino group at the 4-position, a 4-(dimethylamino)but-2-enamide group at the 6-position, and an (S)-tetrahydrofuran-3-yloxy group at the 7-position.[1][2] The presence of the reactive acrylamide group is crucial for its mechanism of action, enabling covalent bond formation with its target kinases.

| Identifier | Value |

| IUPAC Name | (2E)-N-(4-((3-chloro-4-fluorophenyl)amino)-7-(((3S)-tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide |

| Synonyms | BIBW 2992, Gilotrif, Tomtovok, Tovok |

| CAS Number | 850140-72-6 (Afatinib), 850140-73-7 (Afatinib dimaleate) |

| Chemical Formula | C₂₄H₂₅ClFN₅O₃ |

| Molecular Weight | 485.94 g/mol |

| SMILES | CN(C)C/C=C/C(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)O[C@H]4CCOC4 |

Physicochemical Properties

The physicochemical properties of a drug molecule are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. Afatinib is typically supplied as a crystalline solid.[1] The dimaleate salt of Afatinib is a white to brownish-yellow powder.[3]

| Property | Value | Reference |

| Melting Point | >237°C (dec.) (dimaleate salt) | [4] |

| Water Solubility | 0.0128 mg/mL | |

| Solubility (Organic Solvents) | DMSO: ~20 mg/mL, Ethanol: ~11 mg/mL, Methanol: 10-25 mg/mL | |

| pKa (Strongest Acidic) | 12.49 | |

| pKa (Strongest Basic) | 8.81 | |

| LogP | 3.77 | |

| Polar Surface Area | 88.61 Ų |

Mechanism of Action

Afatinib is an irreversible inhibitor of the ErbB family of receptor tyrosine kinases, which includes EGFR (ErbB1), HER2 (ErbB2), HER3 (ErbB3), and HER4 (ErbB4). Its mechanism of action involves the covalent binding of its acrylamide group to a specific cysteine residue within the ATP-binding pocket of the kinase domain of EGFR (Cys797), HER2 (Cys805), and HER4 (Cys803). This irreversible binding locks the kinase in an inactive state, thereby blocking downstream signaling pathways that are crucial for cell proliferation, survival, and migration.

The irreversible nature of this inhibition provides a sustained blockade of ErbB family signaling, which is a key differentiator from first-generation reversible tyrosine kinase inhibitors. This sustained inhibition is particularly effective against tumors harboring activating mutations in EGFR.

Signaling Pathways

Afatinib exerts its anti-cancer effects by inhibiting key signaling pathways that are frequently dysregulated in cancer. The primary pathways affected are the PI3K/AKT and RAS/MAPK pathways, which are downstream of the ErbB family of receptors.

-

PI3K/AKT Pathway: This pathway is a critical regulator of cell survival and apoptosis. By inhibiting the activation of ErbB receptors, Afatinib prevents the phosphorylation and activation of PI3K and its downstream effector AKT, leading to increased apoptosis in cancer cells.

-

RAS/MAPK Pathway: This pathway plays a central role in cell proliferation, differentiation, and migration. Afatinib's inhibition of ErbB receptors blocks the activation of the RAS/RAF/MEK/ERK cascade, resulting in cell cycle arrest and reduced tumor growth.

Experimental Protocols

The characterization of Afatinib's inhibitory activity relies on various in vitro and cell-based assays. Below are detailed methodologies for key experiments.

In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the enzymatic activity of purified EGFR and HER2 kinases in the presence of Afatinib to determine its half-maximal inhibitory concentration (IC₅₀).

Materials:

-

Recombinant human EGFR or HER2 kinase

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

ATP

-

Substrate (e.g., Poly(Glu, Tyr) 4:1)

-

Afatinib (serially diluted in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well plates

Procedure:

-

Prepare a reaction mixture containing kinase buffer, ATP, and substrate.

-

Add serially diluted Afatinib or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add the recombinant kinase to the wells.

-

Initiate the kinase reaction by adding the ATP/substrate mixture.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol.

-

The luminescent signal is proportional to the kinase activity.

-

Calculate IC₅₀ values by plotting the percentage of kinase inhibition against the logarithm of Afatinib concentration.

Cell-Based Phosphorylation Assay (Western Blot)

This assay assesses the ability of Afatinib to inhibit the phosphorylation of EGFR and downstream signaling proteins in cancer cell lines.

Materials:

-

Cancer cell line (e.g., A431 for EGFR, SK-BR-3 for HER2)

-

Cell culture medium and supplements

-

Afatinib

-

EGF (for stimulating EGFR phosphorylation)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-p-EGFR, anti-total EGFR, anti-p-AKT, anti-total AKT, anti-p-ERK, anti-total ERK, and a loading control like GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours to reduce basal receptor phosphorylation.

-

Pre-treat the cells with various concentrations of Afatinib for a specified time (e.g., 1-3 hours).

-

For EGFR phosphorylation, stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 5-15 minutes).

-

Wash the cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using an ECL reagent and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

BIBW 2992 (Afatinib) is a well-characterized second-generation tyrosine kinase inhibitor with a distinct chemical structure and mechanism of action. Its irreversible binding to the ErbB family of receptors leads to potent and sustained inhibition of key oncogenic signaling pathways. The experimental protocols detailed in this guide provide a framework for the continued investigation of Afatinib and the development of novel targeted therapies. This comprehensive technical overview serves as a valuable resource for scientists and researchers dedicated to advancing cancer treatment.

References

Bibw 22 signaling pathway in vitro

An In-depth Technical Guide on the In Vitro Signaling Pathway of Afatinib (BIBW 2992)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Afatinib, also known as BIBW 2992, is a potent, second-generation, irreversible inhibitor of the ErbB family of receptor tyrosine kinases.[1] This technical guide provides a comprehensive overview of the in vitro signaling pathway of Afatinib, its mechanism of action, and detailed methodologies for key experimental assays. Quantitative data from various in vitro studies are summarized to provide a comparative analysis of Afatinib's potency against different cancer cell lines and receptor mutation statuses.

Mechanism of Action

Afatinib acts as an irreversible pan-ErbB family blocker, targeting the epidermal growth factor receptor (EGFR/ErbB1), human epidermal growth factor receptor 2 (HER2/ErbB2), and ErbB4.[2] Its mechanism involves the covalent binding to specific cysteine residues within the kinase domains of these receptors—Cys797 in EGFR, Cys805 in HER2, and Cys803 in ErbB4.[1][3] This covalent attachment leads to the irreversible inhibition of the receptors' tyrosine kinase activity. Consequently, it blocks receptor auto- and trans-phosphorylation, thereby inhibiting downstream signaling pathways that are crucial for cell growth, proliferation, and survival.[2]

Core Signaling Pathways

The primary signaling cascade inhibited by Afatinib is the EGFR pathway. Upon activation by ligands such as epidermal growth factor (EGF), EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins. This initiates several downstream cascades, most notably the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. Both pathways are central to regulating cell proliferation, survival, and differentiation. By irreversibly blocking the kinase activity of ErbB family receptors, Afatinib effectively shuts down these pro-survival signals, leading to cell cycle arrest and apoptosis in cancer cells dependent on this signaling.

Figure 1: Afatinib's Mechanism of Action on the ErbB/EGFR Signaling Pathway.

Quantitative Data: In Vitro Potency

The efficacy of Afatinib has been quantified across a multitude of cancer cell lines, with its potency often measured by the half-maximal inhibitory concentration (IC50). Lower IC50 values are indicative of higher potency. The tables below summarize the IC50 values of Afatinib against various non-small cell lung cancer (NSCLC), pancreatic, and other cancer cell lines, highlighting its activity against different EGFR mutations.

| Cell Line | Cancer Type | EGFR Mutation Status | Afatinib IC50 (nM) | Reference |

| PC-9 | NSCLC | Exon 19 Deletion | 0.8 | |

| H3255 | NSCLC | L858R | 0.3 | |

| PC-9-GR | NSCLC | Exon 19 Del / T790M | 350.0 | |

| H1975 | NSCLC | L858R / T790M | 57 / 38.4 | |

| H460 | NSCLC | Wild-Type | 2300 | |

| BxPC3 | Pancreatic | Wild-Type | 11 | |

| AsPc-1 | Pancreatic | Wild-Type | 367 | |

| FA6 | Pancreatic | Wild-Type | 1370 |

| Target | Mutation Status | Afatinib IC50 (nM) | Reference |

| EGFR | Wild-Type | 0.5 | |

| EGFR | L858R | 0.4 | |

| EGFR | L858R / T790M | 10 | |

| HER2 | - | 14 | |

| ErbB4 | - | 1 |

Note: IC50 values can vary depending on the specific experimental conditions, such as assay type and incubation time.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key in vitro experiments used to characterize the effects of Afatinib.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells, to determine the effect of a compound on cell proliferation.

Figure 2: Experimental Workflow for an MTT Cell Proliferation Assay.

Methodology:

-

Cell Seeding: Adjust the cell concentration to 5x10⁴ cells/mL in a complete growth medium. Seed 190 µL of the cell suspension into each well of a 96-well plate.

-

Adhesion: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to adhere.

-

Compound Treatment: Prepare serial dilutions of Afatinib (e.g., 0, 1, 5, 10, 20 µmol/L) in the appropriate medium. Remove the existing medium from the wells and add the Afatinib dilutions. Include a vehicle control (DMSO). Incubate for the desired time periods (e.g., 12, 24, or 48 hours).

-

MTT Addition: Following treatment, add 20 µL of 5 mg/mL MTT solution to each well.

-

Formazan Formation: Incubate the plate for an additional 4 hours at 37°C to allow for the conversion of MTT into formazan crystals by viable cells.

-

Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Western Blot Analysis

Western blotting is used to detect the levels of specific proteins, such as total and phosphorylated forms of EGFR, AKT, and ERK, to confirm the inhibition of signaling pathways.

Figure 3: General Workflow for Western Blot Analysis.

Methodology:

-

Cell Treatment and Lysis: Seed cells in appropriate culture dishes (e.g., 6-well plates) and grow to 70-80% confluency. Treat the cells with the desired concentrations of Afatinib for a specified time. For phosphorylation studies, cells may be stimulated with a growth factor like EGF (e.g., 10 nM for 30 minutes) before harvesting. Wash the cells with ice-cold PBS and lyse them using a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.

-

Gel Electrophoresis: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-EGFR, EGFR, p-AKT, AKT, p-ERK, ERK) overnight at 4°C.

-

Washing and Secondary Antibody Incubation: Wash the membrane to remove unbound primary antibodies and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, add a chemiluminescent substrate to the membrane and capture the signal using an imaging system.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells to quantify the induction of apoptosis by Afatinib.

Figure 4: Workflow for Annexin V/PI Apoptosis Assay.

Methodology:

-

Cell Treatment: Treat cells with various concentrations of Afatinib for a predetermined time to induce apoptosis. Include a negative (vehicle-treated) control.

-

Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsin and combine them with the supernatant from the corresponding dish.

-

Washing: Wash the collected cells (1-5 x 10⁵) once with cold 1X PBS and centrifuge to pellet.

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution to the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 20 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Conclusion

Afatinib (BIBW 2992) is a potent, irreversible inhibitor of the ErbB family of receptors, demonstrating significant in vitro activity against cancer cells that are dependent on EGFR and HER2 signaling. Its mechanism of action, centered on the covalent inhibition of key receptor tyrosine kinases, effectively abrogates downstream pro-survival pathways, including the MAPK and PI3K/AKT cascades. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers investigating the preclinical efficacy and molecular impact of Afatinib and other ErbB family inhibitors in oncology drug development.

References

- 1. A comprehensive review of the preclinical efficacy profile of the ErbB family blocker afatinib in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Mechanism of action and preclinical development of afatinib] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A comprehensive review of the preclinical efficacy profile of the ErbB family blocker afatinib in cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Function of Interleukin-22 in Cells

Disclaimer: Initial searches for "Bibw 22" did not yield specific results for a molecule with that designation. However, the search results consistently and strongly pointed towards "Interleukin-22 (IL-22)". This guide therefore focuses on the biological function of IL-22, assuming "this compound" was a likely reference to this cytokine.

This technical guide provides a comprehensive overview of the biological functions of Interleukin-22 (IL-22) at the cellular level, intended for researchers, scientists, and drug development professionals. It covers the core signaling pathways, quantitative data on its activity, and detailed experimental protocols for its study.

Introduction to Interleukin-22 (IL-22)

Interleukin-22 is a member of the IL-10 family of cytokines and plays a crucial role in mucosal barrier defense, tissue repair, and epithelial cell survival and proliferation.[1] Unlike many other cytokines that primarily target immune cells, IL-22's effects are mainly directed towards non-hematopoietic cells, particularly epithelial cells in tissues such as the skin, lungs, and gastrointestinal tract.[1][2][3] This unique targeting is due to the specific expression of its receptor complex on these cell types.[1] IL-22 can have both protective and pathogenic roles depending on the inflammatory context.

The IL-22 Receptor and Signaling Cascade

IL-22 initiates its cellular effects by binding to a heterodimeric cell surface receptor complex. This complex consists of two subunits: the high-affinity IL-22 receptor 1 (IL-22R1) and the ubiquitously expressed IL-10 receptor 2 (IL-10R2). The expression of IL-22R1 is largely restricted to non-hematopoietic cells, which accounts for the tissue-specific actions of IL-22.

The binding of IL-22 to its receptor complex triggers a cascade of intracellular signaling events, primarily through the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway.

Key Signaling Pathways:

-

JAK-STAT Pathway: Upon ligand binding, the receptor-associated kinases, JAK1 and Tyrosine kinase 2 (Tyk2), are activated. These kinases then phosphorylate specific tyrosine residues on the intracellular domain of the receptor complex. This phosphorylation creates docking sites for STAT proteins, primarily STAT3, but also STAT1 and STAT5 to a lesser extent. Once recruited, the STATs are themselves phosphorylated, leading to their dimerization, translocation to the nucleus, and subsequent modulation of target gene expression.

-

Mitogen-Activated Protein Kinase (MAPK) Pathways: IL-22 signaling can also activate MAPK pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. These pathways are involved in regulating cellular processes like proliferation, differentiation, and apoptosis.

-

PI3K/AKT Pathway: The phosphatidylinositol 3-kinase (PI3K)/AKT pathway is another signaling route that can be activated by IL-22, contributing to cell survival and proliferation.

The biological function of IL-22 can be negatively regulated by the soluble IL-22 binding protein (IL-22BP), which acts as a natural antagonist by binding to IL-22 with high affinity and preventing its interaction with the cell surface receptor.

Caption: IL-22 Signaling Pathway.

Quantitative Data on IL-22 Activity

The biological activity of IL-22 is often quantified by its ability to induce STAT3 phosphorylation or a downstream reporter gene in a responsive cell line.

| Parameter | Value | Cell Line | Assay | Reference |

| ED50 for rhIL-22 | 17.0 +/- 1.4 ng/mL | HepG2 (transfected with pSTAT3-Luc) | Luciferase Reporter Assay | |

| IL-22 concentration for STAT3 phosphorylation | 60 ng/mL | HeLa cells | Western Blot | |

| EC50 of M971 BsAb (CD22-TCB) | 65.71 ng/mL | Raji cells | Cytotoxicity Assay | |

| EC50 of M972 BsAb (CD22-TCB) | 467.1 ng/mL | Raji cells | Cytotoxicity Assay |

Note: The data for CD22-TCBs (T cell-engaging bispecific antibodies targeting CD22) is included for comparative purposes of antibody-mediated cellular responses, as specific quantitative data for "this compound" was unavailable.

Key Biological Functions in Cells

IL-22 exerts a variety of biological functions, primarily aimed at maintaining epithelial barrier integrity and promoting tissue homeostasis.

-

Epithelial Cell Proliferation and Survival: IL-22 promotes the proliferation and survival of epithelial cells, which is crucial for tissue regeneration and repair following injury or infection. This is mediated through the activation of pro-proliferative genes like c-Myc and cyclin D1.

-

Induction of Antimicrobial Peptides: A key function of IL-22 is the induction of antimicrobial peptides (AMPs) in epithelial cells, such as S100 proteins, defensins, and RegIII proteins. This enhances the innate immune defense at mucosal surfaces.

-

Tissue Repair and Wound Healing: By promoting epithelial cell migration and proliferation, IL-22 plays a significant role in wound healing processes in various tissues.

-

Modulation of Inflammation: IL-22 can have both pro-inflammatory and anti-inflammatory effects. It can induce the expression of acute phase proteins but can also have protective effects by limiting tissue damage.

-

Tumorigenesis: The role of IL-22 in cancer is complex. While its pro-proliferative and anti-apoptotic effects can promote tumor growth in some contexts, its role in tissue repair can be protective. For instance, in non-small-cell lung cancer, IL-22 has been shown to promote tumor cell proliferation and antagonize the effects of chemotherapy.

Experimental Protocols

Cell-Based Bioassay for IL-22 Activity

This protocol describes a method to measure the biological activity of recombinant IL-22 using a STAT3-responsive reporter cell line.

Objective: To quantify the bioactivity of IL-22 by measuring the induction of a reporter gene (e.g., luciferase or SEAP) under the control of a STAT3-responsive promoter.

Materials:

-

HEK-Blue™ IL-22 cells (or a similar STAT3 reporter cell line like HepG2 transfected with pSTAT3-Luc)

-

Recombinant human IL-22 (rhIL-22)

-

Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

-

96-well cell culture plates

-

QUANTI-Blue™ Solution (for SEAP reporter) or Luciferase Assay System (for luciferase reporter)

-

Plate reader (spectrophotometer or luminometer)

Procedure:

-

Cell Seeding: Plate the reporter cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

IL-22 Stimulation: Prepare serial dilutions of rhIL-22. Remove the culture medium from the cells and add the IL-22 dilutions. Include a negative control (medium only).

-

Incubation: Incubate the plate for the optimal time determined for the specific cell line (e.g., 24 hours).

-

Reporter Assay:

-

For SEAP: Add QUANTI-Blue™ Solution to the wells and incubate until a color change is visible. Measure the absorbance at the appropriate wavelength.

-

For Luciferase: Lyse the cells and add the luciferase substrate. Measure the luminescence using a luminometer.

-

-

Data Analysis: Plot the reporter signal against the concentration of IL-22. Determine the ED50 (the concentration of IL-22 that gives half-maximal response).

Caption: Workflow for IL-22 Bioassay.

Western Blot for STAT3 Phosphorylation

This protocol details the detection of IL-22-induced STAT3 phosphorylation, a key downstream signaling event.

Objective: To qualitatively or quantitatively assess the activation of the STAT3 signaling pathway in response to IL-22 stimulation.

Materials:

-

Target cells (e.g., HeLa, Beas-2B)

-

Recombinant human IL-22

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Stimulation: Culture cells to 70-80% confluency. Serum-starve the cells if necessary, then stimulate with IL-22 (e.g., 60 ng/mL) for a specific time course (e.g., 0, 15, 30, 60 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-STAT3 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

-

Imaging and Analysis: Capture the signal using an imaging system. Strip the membrane and re-probe with an anti-total-STAT3 antibody as a loading control. Quantify the band intensities to determine the relative levels of phosphorylated STAT3.

Conclusion

Interleukin-22 is a pleiotropic cytokine with a specialized role in maintaining epithelial integrity and host defense at barrier surfaces. Its signaling through the JAK-STAT and other pathways leads to a range of cellular responses, including proliferation, survival, and the production of antimicrobial factors. Understanding the intricate biological functions of IL-22 in different cell types and disease contexts is crucial for the development of novel therapeutic strategies targeting this cytokine and its signaling pathways. The experimental protocols provided here offer fundamental tools for researchers to investigate the cellular and molecular mechanisms of IL-22 action.

References

The Role of Afatinib (BIBW 2992) in the Pathogenesis of EGFR-Mutated Non-Small Cell Lung Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Non-Small Cell Lung Cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide. A significant subset of NSCLC cases, particularly adenocarcinomas, is driven by activating mutations in the Epidermal Growth Factor Receptor (EGFR) gene.[1][2][3] These mutations lead to constitutive activation of the EGFR signaling pathway, promoting uncontrolled cell proliferation and survival.[1][4] Afatinib (formerly BIBW 2992) is a potent, second-generation, irreversible ErbB family blocker that has demonstrated significant clinical efficacy in the treatment of EGFR-mutated NSCLC. This technical guide provides an in-depth analysis of the role of afatinib in the pathogenesis of EGFR-mutated NSCLC, its mechanism of action, relevant preclinical and clinical data, and detailed experimental protocols for its evaluation.

The Pathogenesis of EGFR-Mutated NSCLC

The EGFR is a member of the ErbB family of receptor tyrosine kinases, which also includes HER2, HER3, and HER4. In normal physiology, the binding of ligands such as Epidermal Growth Factor (EGF) to EGFR induces receptor dimerization and subsequent activation of its intracellular tyrosine kinase domain. This triggers a cascade of downstream signaling pathways, primarily the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are crucial for regulating cell growth, proliferation, and survival.

In certain NSCLC tumors, specific mutations within the EGFR kinase domain, most commonly exon 19 deletions (Del19) and the L858R point mutation in exon 21, lead to ligand-independent, constitutive activation of the receptor. This persistent signaling drives oncogenesis and makes the tumor cells "addicted" to the EGFR pathway, rendering it a prime therapeutic target.

Mechanism of Action of Afatinib (BIBW 2992)

Afatinib is an anilino-quinazoline derivative that functions as an irreversible tyrosine kinase inhibitor. Unlike first-generation EGFR inhibitors like gefitinib and erlotinib which bind reversibly, afatinib forms a covalent bond with the cysteine residue at position 797 (Cys797) in the ATP-binding site of EGFR. This irreversible binding provides a sustained and potent inhibition of EGFR kinase activity.

Furthermore, afatinib is an ErbB family blocker, meaning it also irreversibly inhibits other members of the family, namely HER2 and HER4. This broad-spectrum activity is significant as it can block signaling from various ErbB family homo- and hetero-dimers, potentially overcoming some mechanisms of resistance. Preclinical studies have shown that afatinib is effective against common EGFR activating mutations, as well as some mutations that confer resistance to first-generation inhibitors, such as the T790M mutation, although clinical activity against T790M is limited.

Signaling Pathway Inhibition by Afatinib

The following diagram illustrates the EGFR signaling pathway and the point of intervention by Afatinib.

Caption: Afatinib irreversibly inhibits EGFR/ErbB family receptors, blocking downstream signaling.

Quantitative Data Summary

Preclinical Activity of Afatinib

Preclinical studies have established the potent activity of afatinib against various EGFR and HER2 kinase variants.

| Kinase Target | IC₅₀ (nM) | Reference |

| EGFR (L858R) | ~1 | |

| EGFR (L858R-T790M) | 10 | |

| HER2 | 14 |

Clinical Efficacy of Afatinib in First-Line Treatment of EGFR-Mutated NSCLC

The LUX-Lung clinical trial program has extensively evaluated the efficacy of afatinib.

| Trial | Treatment Arms | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) | Reference |

| LUX-Lung 3 | Afatinib vs. Cisplatin/Pemetrexed | 11.1 months vs. 6.9 months | 56% vs. 23% | |

| Common Mutations (Del19/L858R) Subgroup | 13.6 months vs. 6.9 months | - | ||

| LUX-Lung 6 | Afatinib vs. Cisplatin/Gemcitabine | 11.0 months vs. 5.6 months | 67% vs. 23% | |

| LUX-Lung 7 | Afatinib vs. Gefitinib | 11.0 months vs. 10.9 months | 70% vs. 56% |

Efficacy in Uncommon EGFR Mutations

Afatinib has also demonstrated activity in patients with certain uncommon EGFR mutations.

| Mutation Group | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |

| Group 1 (G719X, L861Q, S768I) | 71.1% | 10.7 months | |

| Group 2 (de novo T790M) | 14.3% | 2.9 months | |

| Group 3 (Exon 20 insertions) | 8.7% | 2.7 months |

Detailed Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of afatinib against specific EGFR kinase domains.

Methodology:

-

Reagents: Recombinant human EGFR kinase domains (wild-type, L858R, L858R/T790M), ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), and afatinib.

-

Procedure:

-

Prepare a serial dilution of afatinib in DMSO.

-

In a 96-well plate, add the kinase, substrate peptide, and afatinib dilution to the reaction buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure kinase activity. This can be done using various methods, such as radiolabeling with ³²P-ATP and measuring incorporation into the substrate, or using antibody-based detection of phosphorylated substrate (e.g., ELISA).

-

-

Data Analysis: Plot the percentage of kinase activity against the logarithm of afatinib concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Cell-Based Receptor Phosphorylation Assay

Objective: To assess the ability of afatinib to inhibit EGFR phosphorylation in a cellular context.

Methodology:

-

Cell Lines: Use NSCLC cell lines harboring specific EGFR mutations (e.g., NCI-H1975 which has L858R and T790M mutations).

-

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Starve the cells in serum-free media for 4-6 hours.

-

Treat the cells with varying concentrations of afatinib for 2-4 hours.

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes to induce receptor phosphorylation (for cell lines that are not constitutively active).

-

Lyse the cells and collect the protein lysate.

-

-

Analysis (Western Blot):

-

Determine total protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against phosphorylated EGFR (p-EGFR) and total EGFR.

-

Use a loading control like β-actin or GAPDH to ensure equal protein loading.

-

Incubate with appropriate secondary antibodies and visualize the bands using chemiluminescence.

-

Quantify band intensity to determine the reduction in p-EGFR relative to total EGFR and the loading control.

-

Cell Viability Assay (e.g., MTT or CellTiter-Glo)

Objective: To measure the effect of afatinib on the proliferation and viability of NSCLC cell lines.

Methodology:

-

Procedure:

-

Seed NSCLC cells in 96-well plates at a predetermined density.

-

After 24 hours, treat the cells with a range of afatinib concentrations.

-

Incubate for 72 hours.

-

-

Measurement (MTT Assay):

-

Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol with HCl).

-

Read the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

-

Data Analysis: Calculate the percentage of viable cells relative to the untreated control. Plot this against the afatinib concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Experimental Workflow Diagram

The following diagram outlines a typical preclinical experimental workflow for evaluating afatinib.

References

- 1. EGFR mutations in non-small cell lung cancer: Classification, characteristics and resistance to third-generation EGFR-tyrosine kinase inhibitors (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EGFR Mutation and Lung Cancer: What is it and how is it treated? [lcfamerica.org]

- 3. thorax.bmj.com [thorax.bmj.com]

- 4. Epidermal Growth Factor Receptor (EGFR)-Mutated Non-Small-Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of Bibw 22: A Bifunctional Modulator of P-Glycoprotein and Nucleoside Transport

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical studies involving Bibw 22, a dipyridamole analogue. The information presented herein is curated for researchers, scientists, and drug development professionals, focusing on the compound's mechanism of action, quantitative efficacy, and the experimental protocols used in its evaluation.

Core Mechanism of Action

This compound has been identified as a potent bifunctional modulator that concurrently targets two key cellular processes frequently implicated in cancer cell survival and drug resistance: P-glycoprotein (P-gp) mediated drug efflux and nucleoside transport.[1][2] Its dual activity presents a promising strategy for overcoming multidrug resistance (MDR) and enhancing the efficacy of certain chemotherapeutic agents.

Quantitative Data Summary

The preclinical efficacy of this compound has been quantified in several in vitro studies. The following tables summarize the key quantitative findings, comparing its activity to the parent compound, dipyridamole.

Table 1: Efficacy in Reversing Multidrug Resistance

| Parameter | Cell Line | Finding | Reference |

| Vincristine Cytotoxicity Enhancement | KB V20C (MDR) | ~10-fold more potent than dipyridamole | [1] |

| Rhodamine 123 Efflux Inhibition | KB V20C (MDR) | ~100-fold more potent than dipyridamole | [1] |

| P-glycoprotein Photolabeling Inhibition | KB V20C Plasma Membranes | Strong inhibition by 1 µM this compound | [1] |

| Reversal of Drug Resistance | COLO 320 (P-gp positive) | Higher potency than dipyridamole |

Table 2: Efficacy in Modulating Antimetabolite Activity

| Parameter | Cell Line(s) | Finding | Reference |

| 5-Fluorouracil Cytotoxicity Enhancement | KB cells | ~20-fold enhancement at 1 µM | |

| 5-Fluorouracil Antiproliferative Effect | Colon cancer cell lines | 2- to 6-fold increase at up to 1.0 µM | |

| Gemcitabine Activity | Various cancer cell lines | Inhibited activity by 30- to 100-fold | |

| Nucleoside Transport Inhibition | KB cells | ~7-fold more potent than dipyridamole |

Key Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

Rhodamine 123 Accumulation Assay for P-glycoprotein Activity

This assay is used to determine the inhibitory potential of a compound on the P-glycoprotein efflux pump.

-

Cell Seeding: Seed P-gp-overexpressing cells (e.g., MCF7R or K562/ADR) in 6-well plates at a density of 5 x 10^5 cells per well and incubate for 12-24 hours.

-

Incubation with Inhibitor: Treat the cells with various concentrations of the test compound (e.g., this compound) for a predetermined time (e.g., 30 minutes) at 37°C. A known P-gp inhibitor like verapamil should be used as a positive control.

-

Rhodamine 123 Addition: Add the fluorescent P-gp substrate, rhodamine 123, to a final concentration of 5-10 µM and incubate for an additional 30-90 minutes at 37°C.

-

Cell Harvesting and Washing: After incubation, harvest the cells and wash them twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular rhodamine 123.

-

Flow Cytometry Analysis: Resuspend the cells in PBS and analyze the intracellular fluorescence intensity using a flow cytometer. The increase in fluorescence intensity in treated cells compared to untreated cells indicates the inhibition of P-gp-mediated efflux.

Photoaffinity Labeling of P-glycoprotein with [3H]Azidopine

This technique is employed to demonstrate direct binding of a compound to P-glycoprotein.

-

Membrane Preparation: Prepare plasma membrane vesicles from P-gp-overexpressing cells (e.g., DC-3F/VCRd-5L) using methods such as nitrogen cavitation followed by differential centrifugation.

-

Incubation with Test Compound and Photolabel: Incubate the membrane vesicles with the test compound (e.g., this compound) and a photoactive radiolabeled P-gp substrate, such as [3H]azidopine (typically at a low micromolar concentration), for a specified time at a controlled temperature (e.g., 1 hour at 25°C).

-

UV Irradiation: Expose the mixture to UV light (e.g., 254 nm) for a short duration (e.g., 10 minutes) on ice to induce covalent cross-linking of the photolabel to its binding site.

-

SDS-PAGE and Autoradiography: Solubilize the photolabeled membranes and separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Visualize the radiolabeled P-glycoprotein band by autoradiography. A decrease in the intensity of the radiolabeled band in the presence of the test compound indicates competitive binding to P-glycoprotein.

Methylene Blue Cytotoxicity Assay

This colorimetric assay is used to assess the effect of a compound on cell viability and proliferation.

-

Cell Plating: Seed cells in a 96-well plate at a density of 2 x 10^5 cells/mL and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound) alone or in combination with another cytotoxic agent for a defined period (e.g., 72 hours).

-

Fixation and Staining: After the incubation period, fix the cells and stain them with a methylene blue solution (e.g., 0.5% methylene blue in 50% ethanol) for 1-2 hours.

-

Washing and Solubilization: Wash the plates to remove excess stain and then solubilize the bound dye using a solution like 1% Sarkosyl.

-

Absorbance Measurement: Measure the absorbance of the solubilized dye at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Signaling Pathways and Molecular Interactions

The primary molecular targets of this compound are the P-glycoprotein and nucleoside transporters. Inhibition of these transporters can have downstream effects on various cellular signaling pathways.

P-glycoprotein Inhibition and Downstream Signaling

The inhibition of P-gp by this compound leads to the intracellular accumulation of chemotherapeutic drugs, thereby enhancing their cytotoxic effects. Beyond this direct consequence, the modulation of P-gp activity has been linked to several signaling pathways:

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK and JNK, has been associated with the development of multidrug resistance. Inhibition of this pathway can reduce the survival of P-gp-expressing cancer cells.

-

PI3K/AKT/NF-κB Pathway: The PI3K/AKT signaling pathway can lead to the activation of the transcription factor NF-κB, which is known to bind to the MDR1 promoter. Inhibition of this pathway can suppress P-gp expression.

-

Protein Kinase C (PKC) Pathway: The PKC signaling pathway can regulate P-gp-mediated drug transport. While some PKC inhibitors can directly compete for drug binding on P-gp, the pathway itself plays a role in modulating P-gp function.

Caption: Inhibition of P-glycoprotein by this compound blocks drug efflux, leading to enhanced cytotoxicity.

Nucleoside Transport Inhibition and Downstream Signaling

This compound's inhibition of equilibrative nucleoside transporters (ENTs) can disrupt the intracellular supply of nucleosides. This has significant implications for cellular metabolism and signaling:

-

Purine and Pyrimidine Metabolism: By blocking nucleoside uptake, this compound can deplete the intracellular pools of purines and pyrimidines, which are essential for DNA and RNA synthesis. This can potentiate the effects of antimetabolite drugs that target these pathways.

-

BRD4-Dependent Chromatin States: Recent studies have shown that the loss of nucleoside transporters and the resulting reduction in purine transport can lead to the inhibition of BRD4, a key regulator of gene expression. This suggests a link between nucleoside transport and epigenetic regulation.

-

Adenosine Signaling: Inhibition of adenosine reuptake via ENTs can potentiate adenosine receptor signaling, which is involved in various physiological processes.

References

Introduction to Interleukin-22 (IL-22) and IL-22 Binding Protein (IL-22BP)

An In-depth Technical Guide on the Interaction Between Interleukin-22 and its Binding Protein

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the interaction between Interleukin-22 (IL-22) and its endogenous antagonist, the IL-22 Binding Protein (IL-22BP). Due to the likely typographical error in the initial query "Bibw 22," this document focuses on the well-characterized IL-22 protein, a critical cytokine involved in tissue protection and inflammation. This guide details the molecular interactions, signaling pathways, and experimental methodologies relevant to the study of IL-22 and IL-22BP, presenting quantitative data in a structured format and providing detailed protocols for key experimental assays.

Interleukin-22 (IL-22) is a member of the IL-10 family of cytokines and plays a crucial role in modulating inflammatory responses, particularly at mucosal surfaces.[1][2] It is produced by various immune cells, including T helper 17 (Th17) cells and innate lymphoid cells (ILCs). IL-22 exerts its effects by binding to a heterodimeric cell surface receptor complex consisting of the IL-22 receptor 1 (IL-22R1) and the IL-10 receptor 2 (IL-10R2).[3][4] This interaction triggers downstream signaling cascades, primarily through the JAK-STAT pathway, leading to the expression of genes involved in tissue protection, repair, and antimicrobial defense.[5]

The biological activity of IL-22 is tightly regulated by the Interleukin-22 Binding Protein (IL-22BP), also known as IL-22RA2. IL-22BP is a soluble protein that shares sequence homology with the extracellular domain of IL-22R1. It functions as a natural antagonist by binding to IL-22 with high affinity, thereby preventing its interaction with the cell surface receptor and inhibiting its signaling. This guide will delve into the specifics of this critical protein-protein interaction.

Quantitative Data on IL-22 and IL-22BP Interaction

The interaction between IL-22 and IL-22BP is characterized by a remarkably high affinity, which is essential for its inhibitory function. The following table summarizes the key quantitative data for the binding of IL-22 to both IL-22BP and its receptor subunit IL-22R1.

| Interacting Molecules | Dissociation Constant (Kd) | Off-rate (koff) | Reference |

| IL-22 and IL-22BP | ~1 pM | 4.7 days | |

| IL-22 and IL-22R1 | ~20 nM | A few minutes |

Table 1: Quantitative binding data for IL-22 interactions. The significantly lower Kd and slower off-rate for the IL-22/IL-22BP interaction highlight the potent inhibitory nature of IL-22BP.

Signaling Pathways

The binding of IL-22 to its receptor complex initiates a signaling cascade that is effectively blocked by IL-22BP.

IL-22 Signaling Pathway

Upon binding of IL-22 to the IL-22R1/IL-10R2 complex, the associated Janus kinases (JAK1) and Tyrosine kinase 2 (Tyk2) are activated. These kinases then phosphorylate the intracellular domains of the receptors, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3. Phosphorylated STAT3 dimerizes and translocates to the nucleus, where it induces the transcription of target genes involved in cellular proliferation, anti-apoptosis, and the production of antimicrobial peptides.

References

- 1. IL-22 Binding Protein (IL-22BP) in the Regulation of IL-22 Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | IL-22 Binding Protein (IL-22BP) in the Regulation of IL-22 Biology [frontiersin.org]

- 3. Interleukin-22: immunobiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Interleukin 22 - Wikipedia [en.wikipedia.org]

- 5. IL-22 Pathway | Thermo Fisher Scientific - SG [thermofisher.com]

An In-depth Technical Guide on the Pharmacology of Interleukin-22 (IL-22)

Disclaimer: The initial search for "Bibw 22" did not yield information on a specific pharmacological compound with that name. The search results prominently featured information on Interleukin-22 (IL-22), a cytokine with significant pharmacological interest. This guide will, therefore, focus on the pharmacology of IL-22, assuming this to be the subject of interest.

Interleukin-22 (IL-22) is a member of the IL-10 family of cytokines and plays a crucial role in mucosal barrier defense, tissue repair, and inflammation.[1] It is a unique cytokine in that it is produced by immune cells but acts primarily on non-immune epithelial cells.[1] This guide provides a technical overview of the pharmacology of IL-22, including its mechanism of action, signaling pathways, and the experimental protocols used to study its effects.

Mechanism of Action

IL-22 exerts its biological effects by binding to a heterodimeric receptor complex composed of the IL-22 receptor 1 (IL-22R1) and the IL-10 receptor 2 (IL-10R2).[1] The expression of IL-22R1 is largely restricted to epithelial and stromal cells, which accounts for the tissue-specific effects of IL-22.[1][2] The binding of IL-22 to its receptor complex initiates a downstream signaling cascade that ultimately modulates gene expression, leading to cellular responses such as proliferation, differentiation, and production of antimicrobial peptides.

A key regulator of IL-22 activity is the IL-22 binding protein (IL-22BP), a soluble receptor that binds to IL-22 with high affinity and prevents it from interacting with the cell surface receptor complex, thus acting as a natural antagonist.

Signaling Pathways

Upon binding to its receptor, IL-22 activates the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway. Specifically, the receptor-associated kinases, JAK1 and Tyrosine kinase 2 (Tyk2), are activated, leading to the phosphorylation, dimerization, and nuclear translocation of STAT3. While STAT3 is the primary transcription factor activated by IL-22, STAT1 and STAT5 can also be activated to a lesser extent.

In addition to the JAK-STAT pathway, IL-22 has been shown to activate the mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK) pathways, as well as the phosphatidylinositol 3-kinase (PI3K)/AKT signaling cascade. The activation of these pathways contributes to the diverse biological functions of IL-22, including its pro-proliferative and anti-apoptotic effects.

Quantitative Data

The following table summarizes the key molecular components involved in IL-22 signaling and their primary functions.

| Component | Type | Primary Function(s) |

| IL-22 | Cytokine | Ligand that initiates signaling |

| IL-22R1 | Receptor Subunit | Binds to IL-22 |

| IL-10R2 | Receptor Subunit | Recruited to the IL-22/IL-22R1 complex to initiate downstream signaling |

| IL-22BP | Soluble Receptor | Sequesters IL-22, inhibiting its activity |

| JAK1 | Tyrosine Kinase | Phosphorylates STAT3 |

| TYK2 | Tyrosine Kinase | Phosphorylates STAT3 |

| STAT3 | Transcription Factor | Mediates the transcriptional effects of IL-22 |

| MAPK (ERK, p38, JNK) | Kinases | Mediate cellular proliferation and stress responses |

| AKT | Kinase | Promotes cell survival |

Experimental Protocols

The study of IL-22 pharmacology employs a variety of experimental techniques to elucidate its mechanism of action and biological effects. A general workflow for investigating the cellular effects of IL-22 is outlined below.

Detailed Methodologies:

-

Cell Culture and Treatment: Epithelial cell lines that endogenously express IL-22R1 are cultured under standard conditions. Cells are then treated with varying concentrations of recombinant IL-22 for different time points to assess dose-dependent and temporal effects.

-

Western Blotting: To analyze the activation of signaling pathways, treated cells are lysed, and protein extracts are subjected to SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for phosphorylated forms of signaling proteins (e.g., p-STAT3, p-ERK) and total proteins as loading controls.

-

Quantitative Real-Time PCR (qPCR): To measure the expression of IL-22 target genes, RNA is extracted from treated cells and reverse-transcribed into cDNA. qPCR is then performed using primers specific for the genes of interest (e.g., antimicrobial peptides, cell cycle regulators).

-

Functional Assays:

-

Proliferation Assays: Cell proliferation can be measured using assays such as the MTT assay, BrdU incorporation, or by direct cell counting.

-

Apoptosis Assays: Apoptosis can be assessed by techniques like TUNEL staining or flow cytometry for Annexin V/Propidium Iodide staining.

-

Migration Assays: Cell migration can be evaluated using wound healing assays or Transwell migration assays.

-

Preclinical and Clinical Landscape

The dual role of IL-22 in tissue protection and inflammation has made it a target of interest for therapeutic development. In conditions characterized by epithelial damage, such as inflammatory bowel disease and graft-versus-host disease, agonistic approaches to enhance IL-22 signaling are being explored. Conversely, in diseases driven by excessive IL-22-mediated inflammation or proliferation, such as psoriasis and certain cancers, antagonistic strategies are under investigation.

Preclinical studies in animal models have demonstrated the therapeutic potential of modulating IL-22 activity. For example, administration of IL-22 has been shown to be protective in models of intestinal inflammation and liver injury. Clinical trials are ongoing to evaluate the safety and efficacy of IL-22-based therapies in various human diseases.

References

Methodological & Application

Application Notes: The Use of Recombinant Murine Interleukin-22 in a Mouse Model of Acute Pancreatitis

A Note on Nomenclature: The term "Bibw 22" did not yield specific results in searches of scientific literature for a compound used in mouse models. It is presumed that this may be a typographical error for Interleukin-22 (IL-22), a well-researched cytokine. These application notes are therefore based on the use of recombinant murine IL-22 (rmIL-22) in a mouse model of acute pancreatitis.

Introduction: Interleukin-22 (IL-22) is a member of the IL-10 family of cytokines and plays a crucial role in mucosal barrier defense, tissue repair, and epithelial cell survival and proliferation.[1] Its receptor, a heterodimer of IL-22R1 and IL-10R2, is primarily expressed on non-hematopoietic cells, such as epithelial cells in the pancreas, gut, and lungs.[1] In the context of acute pancreatitis, a condition characterized by inflammation and acinar cell death, IL-22 has demonstrated protective effects by promoting cell survival and reducing inflammation.[2][3] Studies in murine models have shown that administration of exogenous IL-22 can ameliorate the severity of acute pancreatitis, suggesting its therapeutic potential.[3] The primary signaling pathway activated by IL-22 is the JAK-STAT pathway, with a key role for the transcription factor STAT3 in mediating its protective effects.

Experimental Protocols

Murine Model of Cerulein-Induced Acute Pancreatitis

This protocol describes a widely used method to induce a mild, edematous acute pancreatitis in mice, which is highly reproducible.

-

Animals: Male C57BL/6 mice, 8-10 weeks old.

-

Materials:

-

Cerulein (or Caerulein), a cholecystokinin analogue.

-

Sterile 0.9% saline.

-

-

Procedure:

-

Fast mice for 12-18 hours prior to the experiment, with free access to water.

-

Prepare a stock solution of cerulein at a concentration of 5 µg/mL in sterile 0.9% saline.

-

Administer cerulein via intraperitoneal (i.p.) injection at a dose of 50 µg/kg body weight.

-

Repeat the injections hourly for a total of 6 to 12 injections to modulate the severity.

-

For control groups, administer an equivalent volume of sterile 0.9% saline at the same time points.

-

Euthanize mice at desired time points after the final injection (e.g., 1, 6, 12, or 24 hours) for sample collection.

-

Administration of Recombinant Murine IL-22 (rmIL-22)

This protocol outlines the administration of rmIL-22 as a therapeutic agent in the pancreatitis model.

-

Materials:

-

Recombinant murine IL-22 (rmIL-22).

-

Sterile phosphate-buffered saline (PBS) or other suitable vehicle.

-

-

Procedure:

-

Reconstitute and dilute rmIL-22 in a sterile vehicle according to the manufacturer's instructions.

-

Administer rmIL-22 to mice prior to the induction of pancreatitis. One study administered rmIL-22 two hours before the first cerulein injection.

-

The route of administration can be subcutaneous or intraperitoneal.

-

A range of effective doses has been reported. For example, a single intraperitoneal injection of 200 ng/mouse has been used. Another study used a subcutaneous administration, though the exact dosage for that route in the pancreatitis model requires optimization.

-

The control group should receive an equivalent volume of the vehicle (e.g., PBS).

-

Outcome Assessment and Data Collection

Following the experimental period, various parameters can be assessed to determine the severity of pancreatitis and the effect of IL-22 treatment.

-

Serum Amylase and Lipase Measurement:

-

Collect blood via cardiac puncture at the time of euthanasia.

-

Allow the blood to clot and then centrifuge to separate the serum.

-

Measure amylase and lipase levels using commercially available assay kits.

-

-

Pancreas Histology:

-

Dissect the pancreas, remove adipose tissue, and weigh it. The pancreas-to-body-weight ratio can be calculated.

-

Fix a portion of the pancreas in 10% neutral buffered formalin for 24 hours.

-

Embed the tissue in paraffin, section, and perform Hematoxylin and Eosin (H&E) staining.

-

Evaluate the slides for edema, inflammatory cell infiltration, and acinar cell necrosis.

-

-

Myeloperoxidase (MPO) Assay:

-

This assay quantifies neutrophil infiltration in the pancreas.

-

Homogenize a pre-weighed portion of the pancreas in a suitable buffer.

-

Measure MPO activity in the supernatant using a commercial MPO assay kit.

-

Data Presentation

The following tables summarize representative quantitative data from studies using rmIL-22 in a cerulein-induced pancreatitis mouse model.

Table 1: Effect of rmIL-22 on Pancreatic Injury Markers

| Treatment Group | Pancreas/Body Weight Ratio | Serum Amylase (U/L) | Serum Lipase (U/L) |

| Control (Saline) | Normal Baseline | Normal Baseline | Normal Baseline |

| Cerulein + Vehicle | Increased | Significantly Elevated | Significantly Elevated |

| Cerulein + rmIL-22 | No Significant Change | Markedly Diminished | Markedly Diminished |

Data are qualitative summaries based on findings reported in Feng et al., 2012.

Table 2: Histological and Inflammatory Assessment

| Treatment Group | Histopathology Score (Edema, Infiltration, Necrosis) | MPO-Positive Cells (Neutrophil Infiltration) |

| Control (Saline) | Minimal | Minimal |

| Cerulein + Vehicle | Significantly Increased | Significantly Increased |

| Cerulein + rmIL-22 | Greatly Ameliorated | Greatly Ameliorated |

Data are qualitative summaries based on findings reported in Feng et al., 2012.

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Workflow for testing rmIL-22 in a mouse model of acute pancreatitis.

IL-22 Signaling Pathway Diagram

Caption: The IL-22 signaling cascade via the JAK-STAT3 pathway.

References

- 1. Preparing a Mice Model of Severe Acute Pancreatitis via a Combination of Caerulein and Lipopolysaccharide Intraperitoneal Injection [jove.com]

- 2. Interleukin-22 ameliorates acute severe pancreatitis-associated lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interleukin-22 Ameliorates Cerulein-Induced Pancreatitis in Mice by Inhibiting the Autophagic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for IL-22 In Vivo Imaging Studies

Topic: Interleukin-22 (IL-22) for In Vivo Imaging Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

Interleukin-22 (IL-22) is a member of the IL-10 family of cytokines and plays a crucial role in mucosal barrier defense, tissue repair, and epithelial cell survival and proliferation.[1] It is primarily produced by immune cells, such as T-helper 17 (Th17) and Th22 cells, and acts on non-hematopoietic cells, particularly epithelial cells.[1][2] Given its significant role in various physiological and pathological processes, including autoimmune diseases, infections, and cancer, IL-22 and its signaling pathway are important targets for therapeutic intervention and in vivo imaging.[1][3]

These application notes provide an overview of the IL-22 signaling pathway and detailed protocols for conducting in vivo imaging studies to investigate IL-22-related biological processes.

IL-22 Signaling Pathway

IL-22 exerts its effects by binding to a heterodimeric receptor complex composed of IL-22R1 and IL-10R2 subunits, which are expressed on the surface of non-hematopoietic cells. This binding initiates a downstream signaling cascade, primarily through the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway.

Upon ligand binding, JAK1 and Tyk2 associated with the receptor subunits are activated, leading to the phosphorylation of STAT3, and to a lesser extent, STAT1 and STAT5. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in cell survival, proliferation, and inflammation. IL-22 can also activate other signaling pathways, including the mitogen-activated protein kinase (MAPK) pathways (ERK, JNK, and p38) and the PI3K/AKT pathway. The activity of IL-22 is naturally regulated by a soluble binding protein, IL-22BP, which acts as an antagonist.

Caption: IL-22 Signaling Pathway.

Data Presentation: Quantitative Data Summary

| Parameter | Value | Cell/Animal Model | Reference |

| Binding Affinity (KD) | |||

| IL-22 to IL-22R/IL-10Rβ complex | Varies | Different cell lines | |

| IL-22 to IL-22BP | High affinity (up to 10,000x > IL-22R) | N/A | |

| Imaging Parameters | |||

| Excitation Wavelength (Cy7) | 700-770 nm | Mice | |

| Emission Wavelength (Cy7) | 790 nm (long-pass) | Mice | |

| Exposure Time | 500 ms | Mice | |

| Biodistribution | |||

| Peak Signal | Time-dependent | Mice | |

| Clearance Organs | Liver, Intestines | Mice |

Experimental Protocols

Protocol 1: In Vivo Fluorescence Imaging of IL-22 Receptor Expression

This protocol describes the use of a fluorescently labeled ligand or antibody targeting the IL-22 receptor for in vivo imaging in a mouse model.

Materials:

-

SPF-grade BALB/c mice (6-8 weeks old, 18-20 g)

-

Anesthetic (e.g., isoflurane or 2% sodium pentobarbital)

-

Fluorescently labeled probe (e.g., Cy7-labeled anti-IL-22R1 antibody or IL-22 ligand)

-

Sterile PBS or other suitable vehicle

-

In vivo imaging system (e.g., IVIS)

-

Syringes and needles for injection

Procedure:

-

Animal Preparation:

-

Acclimatize mice for at least one week before the experiment.

-

Anesthetize the mouse using an appropriate method (e.g., intraperitoneal injection of 2% sodium pentobarbital at 300 µL for a 20g mouse or isoflurane inhalation).

-

Place the anesthetized mouse in the prone position on the imaging system's heated stage to maintain body temperature.

-

-

Probe Administration:

-

Dilute the fluorescently labeled probe to the desired concentration (e.g., 0.5 mg/kg) in a sterile vehicle.

-

Inject 200 µL of the probe solution via the tail vein.

-

-

Image Acquisition:

-

Acquire whole-body fluorescence images at multiple time points (e.g., every 5 minutes initially, then at longer intervals) to monitor the biodistribution of the probe.

-

Set the imaging parameters according to the fluorophore used (e.g., for Cy7, excitation at 700-770 nm and emission at 790 nm long-pass).

-

Acquire images of a control mouse injected with the vehicle alone for background subtraction.

-

-

Data Analysis:

-

Use the imaging software to quantify the fluorescent signal in regions of interest (ROIs) corresponding to different organs or tumors.

-

Analyze the biodistribution and clearance kinetics of the probe over time.

-

-

Ex Vivo Validation (Optional):

-

After the final imaging session, euthanize the mouse and dissect major organs (heart, liver, spleen, lungs, kidneys, and tumor if applicable).

-

Image the dissected organs to confirm the in vivo signal distribution.

-

Caption: Experimental Workflow for In Vivo Imaging.

Protocol 2: Bioluminescence Imaging of IL-22-Responsive Gene Expression

This protocol utilizes a reporter mouse model where the expression of a luciferase gene is under the control of an IL-22-responsive promoter (e.g., a STAT3-responsive element).

Materials:

-

Transgenic reporter mice (e.g., STAT3-luciferase)

-

D-luciferin substrate

-

Anesthetic (e.g., isoflurane)

-

Recombinant IL-22 or a compound that modulates IL-22 signaling

-

In vivo imaging system with bioluminescence capabilities

Procedure:

-

Animal Preparation and Baseline Imaging:

-

Anesthetize the reporter mice with isoflurane.

-

Inject D-luciferin (e.g., 150 mg/kg) intraperitoneally.

-

Acquire a baseline bioluminescence image 10-20 minutes after luciferin injection.

-

-

Treatment Administration:

-

Administer recombinant IL-22 or the test compound to the mice via an appropriate route (e.g., intravenous or intraperitoneal injection).

-

-

Post-Treatment Imaging:

-

At various time points after treatment, re-anesthetize the mice and inject D-luciferin.

-

Acquire bioluminescence images to monitor the induction of reporter gene expression.

-

-

Data Analysis:

-

Quantify the bioluminescent signal in ROIs corresponding to specific tissues or the whole body.

-

Compare the post-treatment signal to the baseline signal to determine the effect of the treatment on IL-22-mediated gene expression.

-

Conclusion

In vivo imaging provides a powerful, non-invasive approach to study the complex biology of IL-22 in real-time within a living organism. The protocols and information provided here offer a foundation for researchers to design and execute robust in vivo imaging studies to investigate the role of IL-22 in health and disease, and to evaluate the efficacy of novel therapeutics targeting this pathway.

References

- 1. Biological and Pathological Activities of Interleukin-22 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. abeomics.com [abeomics.com]

- 3. Th22 Cells/IL-22 Serves as a Protumor Regulator to Drive Poor Prognosis through the JAK-STAT3/MAPK/AKT Signaling Pathway in Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for High-Throughput Screening of IL-22 Pathway Modulators

Introduction

Interleukin-22 (IL-22) is a cytokine belonging to the IL-10 family that plays a crucial role in mucosal barrier defense, tissue repair, and epithelial cell survival and proliferation.[1] It is secreted by various immune cells and acts primarily on non-immune epithelial cells.[1] The IL-22 signaling pathway is implicated in both protective and pathogenic responses in conditions such as autoimmune diseases, infections, and cancer.[1] Consequently, identifying small molecule modulators of the IL-22 pathway is of significant interest for the development of novel therapeutics. This document outlines a detailed protocol for a high-throughput screening (HTS) campaign designed to identify inhibitors of the IL-22 signaling pathway.

IL-22 Signaling Pathway

IL-22 initiates its signaling cascade by binding to a heterodimeric receptor complex composed of IL-22R1 and IL-10R2 subunits, which are expressed on the surface of non-hematopoietic cells like epithelial cells.[1][2] This binding event activates the associated Janus kinases, JAK1 and Tyk2. Activated JAKs then phosphorylate the receptor complex, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3, but also STAT1 and STAT5. Phosphorylated STATs dimerize and translocate to the nucleus, where they induce the expression of target genes involved in inflammation, cell survival, and proliferation. The IL-22 pathway can also activate the MAPK (ERK, JNK, p38) and PI3K/AKT signaling pathways.

High-Throughput Screening Protocol

This protocol describes a cell-based reporter gene assay to identify inhibitors of IL-22-induced STAT3 activation.

Experimental Protocol

-

Cell Culture and Seeding:

-

HEK293 cells stably expressing a STAT3-responsive luciferase reporter gene are cultured in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic.

-